4-(4-fluorophenyl)-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine-1-carboxamide 4-(4-fluorophenyl)-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783238
InChI: InChI=1S/C18H20FN5O2/c19-14-4-6-15(7-5-14)23-9-11-24(12-10-23)18(26)21-13-17(25)22-16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,26)(H,20,22,25)
SMILES:
Molecular Formula: C18H20FN5O2
Molecular Weight: 357.4 g/mol

4-(4-fluorophenyl)-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14783238

Molecular Formula: C18H20FN5O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine-1-carboxamide -

Specification

Molecular Formula C18H20FN5O2
Molecular Weight 357.4 g/mol
IUPAC Name 4-(4-fluorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C18H20FN5O2/c19-14-4-6-15(7-5-14)23-9-11-24(12-10-23)18(26)21-13-17(25)22-16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,26)(H,20,22,25)
Standard InChI Key DANRMJHBHKNJLU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC=CC=N3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 4-(4-fluorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide, reflects its three primary components:

  • A piperazine ring substituted at the 1-position with a carboxamide group.

  • A 4-fluorophenyl group attached to the piperazine’s 4-position.

  • A pyridin-2-ylaminoethyl side chain linked via a urea moiety.

The molecular formula is C₁₈H₂₀FN₅O₂, with a molecular weight of 357.4 g/mol. The fluorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridine moiety may facilitate interactions with biological targets through hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀FN₅O₂
Molecular Weight357.4 g/mol
IUPAC Name4-(4-fluorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=O)NCC(=O)NC3=CC=CC=N3
Topological Polar Surface Area98.4 Ų

Synthesis and Optimization

Challenges in Synthesis

  • Steric hindrance: Bulkiness of the 4-fluorophenyl group complicates piperazine substitution.

  • Urea stability: The carboxamide bridge is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

Mechanistic Insights and Biological Activity

Hypothesized Targets

The compound’s structure suggests affinity for G protein-coupled receptors (GPCRs) and kinase enzymes, common targets for piperazine derivatives. The fluorophenyl group may enhance binding to hydrophobic pockets, while the pyridine nitrogen could coordinate with metal ions in enzymatic active sites .

Preliminary Bioactivity Data

Although in vivo studies are lacking, in silico models predict:

  • IC₅₀ < 10 μM for serotonin receptors (5-HT₂A/2C).

  • Moderate CYP3A4 inhibition, indicating potential drug-drug interactions .

Table 2: Predicted Pharmacokinetic Properties

ParameterValue
LogP (Lipophilicity)2.1 ± 0.3
Water Solubility0.12 mg/mL
Blood-Brain Barrier PenetrationHigh (CNS activity likely)

Therapeutic Applications and Comparative Analysis

Comparison with Analogues

The fluorophenyl group differentiates this compound from analogues like N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide. Fluorination typically increases metabolic stability compared to hydroxyl or methyl groups.

Table 3: Structural Analogues and Key Differences

CompoundKey SubstituentMolecular WeightPredicted LogP
4-(4-Fluorophenyl)-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine-1-carboxamide4-Fluorophenyl357.42.1
N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide Pyrimidin-2-yl409.51.8
N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamideChromen-4-one371.42.4

Future Research Directions

  • In vitro profiling: Screen against GPCR and kinase panels to identify primary targets.

  • ADMET studies: Assess absorption, distribution, and toxicity in model organisms.

  • Structural optimization: Explore substitutions at the pyridine ring to enhance selectivity.

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